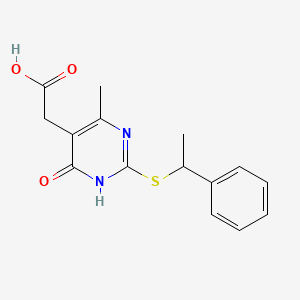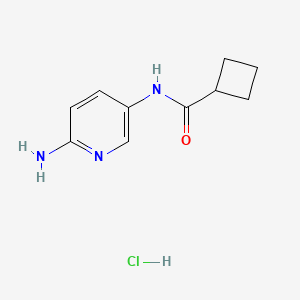![molecular formula C10H15ClN4O B2451672 1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride CAS No. 1439897-65-0](/img/structure/B2451672.png)
1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride is a compound with significant potential in various scientific fields. It is characterized by its molecular formula C10H15ClN4O and a molecular weight of 242.705 Da . This compound is known for its stability at room temperature and its solubility in certain organic solvents .
準備方法
The synthesis of 1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride involves several steps. One common method includes the reaction of halogenated aromatic compounds with aminopyridines under specific conditions. For instance, a mixture of halogenated aromatic compounds, 30% methylamine aqueous solution, and copper powder is sealed in a reaction vessel and stirred at 100°C . This reaction results in the formation of the desired compound, which can then be purified and converted to its hydrochloride salt.
化学反応の分析
1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and copper catalysts . For example, the compound can undergo oxidative amidation in the presence of TBHP to form N-(pyridin-2-yl)amides . These reactions often result in the formation of amides, imidazopyridines, and other nitrogen-containing heterocycles .
科学的研究の応用
This compound has diverse applications in scientific research. In chemistry, it serves as a precursor for synthesizing various nitrogen-containing heterocycles, which are valuable in medicinal chemistry . In biology and medicine, derivatives of this compound have shown potential as antimicrobial agents, particularly against strains like E. coli and B. mycoides . Additionally, it is used in the synthesis of ionic liquids and as a chelating ligand for metal complexes .
作用機序
The mechanism of action of 1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit microbial growth by interfering with essential cellular processes . The compound’s structure allows it to bind to various enzymes and receptors, thereby modulating their activity and leading to the desired biological effects .
類似化合物との比較
1-[4-(Aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one hydrochloride can be compared to other similar compounds, such as N-(pyridin-2-yl)amides and imidazopyridines . These compounds share similar structural features and biological activities but differ in their specific applications and reactivity. For example, imidazopyridines are known for their use in the synthesis of pharmaceutical molecules, while N-(pyridin-2-yl)amides are more commonly used in organic synthesis .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it valuable for applications in chemistry, biology, medicine, and industry. Continued research on this compound and its derivatives will likely uncover even more uses and benefits.
特性
IUPAC Name |
1-[4-(aminomethyl)pyridin-2-yl]-1,3-diazinan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.ClH/c11-7-8-2-4-12-9(6-8)14-5-1-3-13-10(14)15;/h2,4,6H,1,3,5,7,11H2,(H,13,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVDXSWBPHJAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=NC=CC(=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]cyclohexan-1-ol](/img/structure/B2451590.png)
![3-tert-butyl7-methyl9-amino-3-azabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2451591.png)
![4-Chloro-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2451592.png)

![3,4-dimethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzamide](/img/structure/B2451595.png)

![2-[(Tributylstannyl)methoxy]ethanol](/img/structure/B2451597.png)


![1-(2,5-dimethylphenyl)-4-(1-(3-(4-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2451602.png)


![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2451607.png)
